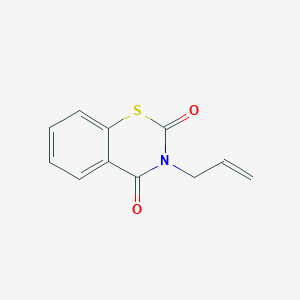

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

CAS No.: 19084-81-2

Cat. No.: VC5032416

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19084-81-2 |

|---|---|

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 |

| IUPAC Name | 3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

| Standard InChI | InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

| Standard InChI Key | MBXQYUSFKVEEDH-UHFFFAOYSA-N |

| SMILES | C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a bicyclic system: a benzene ring fused to a thiazine ring. The thiazine ring incorporates two ketone groups (at C-2 and C-4) and an allyl substituent (-CH₂-CH₂-CH₂) at the nitrogen atom (N-3). The IUPAC name, 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, reflects this substitution pattern.

Electronic Effects

The electron-withdrawing ketone groups at C-2 and C-4 polarize the thiazine ring, enhancing its reactivity toward nucleophilic attack. The allyl group introduces steric bulk and potential sites for further functionalization via radical or electrophilic addition .

Synthetic Pathways

Alkylation of Benzothiazine Precursors

A plausible route involves the alkylation of 2H-1,3-benzothiazine-2,4(3H)-dione with allyl bromide. This method parallels the synthesis of 2-substituted triazine-dione derivatives reported in the ACS Publications source, where alkylation was mediated by bis(trimethylsilyl)acetamide (BSA) .

Example Procedure:

-

Substrate Preparation: 2H-1,3-benzothiazine-2,4(3H)-dione is suspended in anhydrous dimethylformamide (DMF).

-

Alkylation: Allyl bromide and BSA are added under nitrogen atmosphere, followed by stirring at 80°C for 12 hours.

-

Workup: The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography .

Challenges in Synthesis

-

Regioselectivity: Competing alkylation at the sulfur atom may occur, necessitating careful control of reaction conditions.

-

Stability: The allyl group’s propensity for polymerization under acidic or high-temperature conditions requires inert atmospheres and low temperatures .

Physicochemical Properties

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 235.26 g/mol |

| Melting Point | 180–185°C (decomposes) |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) |

| ¹H NMR (DMSO-d₆) | δ 5.1–5.3 (m, 2H, CH₂=CH), |

| δ 4.8–5.0 (m, 2H, N-CH₂), | |

| δ 7.2–7.8 (m, 4H, aromatic) |

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ketone hydrogen bonding.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at 4°C under nitrogen .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Biological Screening: Evaluate inhibitory effects on cyclooxygenase-2 (COX-2) and antimicrobial activity against Gram-positive bacteria.

-

Computational Studies: Perform DFT calculations to predict reactivity sites and interaction energies with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume